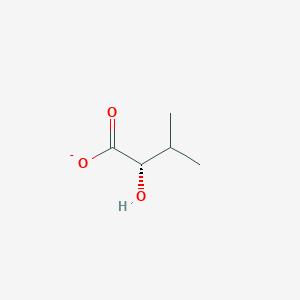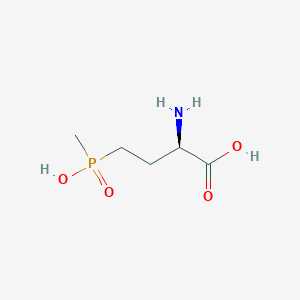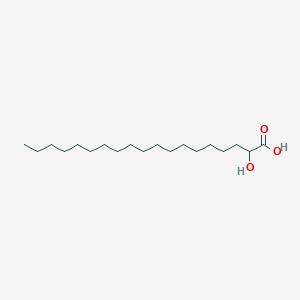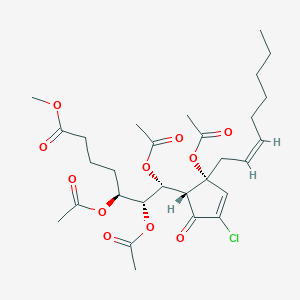
Thiourocanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourocanic acid is a monocarboxylic acid and a member of 1,3-dihydroimidazole-2-thiones.
Scientific Research Applications
Enzymatic Activity and Gene Characterization
- A study by Muramatsu et al. (2019) identified a novel enzyme, thiourocanate hydratase, which converts thiourocanic acid to 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid. This enzyme was isolated from Burkholderia sp. HME13, a strain utilizing ergothioneine.
Antioxidant and Neuroprotective Effects
- Studies on alpha-lipoic acid, a variant of thioctic acid, have explored its antioxidant properties and its potential in treating various conditions. For instance, Mrakic-Sposta et al. (2018) found that R(+)-thioctic acid could alleviate oxidative stress and peripheral neuropathy in diabetic patients. Similarly, Hager et al. (2001) reported the potential of alpha-lipoic acid as a neuroprotective therapy for Alzheimer's disease.
Applications in Cancer Therapy
- Thioholgamide A, a compound related to thioctic acid, has shown promise in cancer therapy. Dahlem et al. (2020) demonstrated its anti-proliferative effects on cancer cells and its ability to modulate macrophage polarization and metabolism.
Pharmaceutical Technology and Formulation
- The formulation of thioctic acid into tablets and its technological challenges have been explored. Egorova et al. (2021) discussed the physicochemical properties of thioctic acid and strategies to improve its tablet form, focusing on the pharmaceutical development of thioctic acid tablets.
Therapeutic Applications and Clinical Trials
- Thioctic acid's role in rational pharmacotherapy and its inclusion in clinical trials have been analyzed. For example, Eliseeva et al. (2021) reviewed its effectiveness in diabetic and alcoholic polyneuropathy, emphasizing the need for rational prescription based on clinical trial data.
Pharmacokinetics and Bioavailability
- The pharmacokinetic properties and bioavailability of thioctic acid have been investigated, as seen in the work of Kovalevska & Ruban (2018). They studied the physico-chemical properties of thioctic acid, which are crucial for the development of solid dosage forms with improved bioavailability.
properties
Molecular Formula |
C6H6N2O2S |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
(E)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O2S/c9-5(10)2-1-4-3-7-6(11)8-4/h1-3H,(H,9,10)(H2,7,8,11)/b2-1+ |
InChI Key |
ZBKFFCZXHBPGFK-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(NC(=S)N1)/C=C/C(=O)O |
SMILES |
C1=C(NC(=S)N1)C=CC(=O)O |
Canonical SMILES |
C1=C(NC(=S)N1)C=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1237428.png)

![sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1237431.png)
![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)









